molecular formula C10H12N2 B12821750 2,4,7-Trimethyl-1H-benzo[d]imidazole

2,4,7-Trimethyl-1H-benzo[d]imidazole

Cat. No.: B12821750
M. Wt: 160.22 g/mol
InChI Key: OMFZAUHFMJDLKI-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms This compound is notable for its structural complexity and the presence of three methyl groups at positions 2, 4, and 7 on the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. For instance, the reaction of 2,4,7-trimethylbenzene-1,2-diamine with formic acid or acetic acid can yield the desired product. The reaction conditions often involve heating the mixture to facilitate cyclization and subsequent formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,7-Trimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. For instance, it can act as an inhibitor of certain protein kinases or as a ligand for metal ions, affecting various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without methyl substitutions.

    2-Methyl-1H-benzimidazole: A single methyl group at position 2.

    4,7-Dimethyl-1H-benzimidazole: Methyl groups at positions 4 and 7.

Comparison: 2,4,7-Trimethyl-1H-benzo[d]imidazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electron density, steric hindrance, and overall stability, making it distinct from its less substituted counterparts .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,4,7-trimethyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2/c1-6-4-5-7(2)10-9(6)11-8(3)12-10/h4-5H,1-3H3,(H,11,12)

InChI Key

OMFZAUHFMJDLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)N=C(N2)C

Origin of Product

United States

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